Cas no 41500-85-0 (4-Methyl-3-(propan-2-yl)cyclohexan-1-one)

4-Methyl-3-(propan-2-yl)cyclohexan-1-one is a versatile organic compound characterized by its unique cyclic structure and alkyl substituents. This compound offers significant advantages in its application as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals. Its stability, ease of functionalization, and compatibility with various reaction conditions make it a valuable reagent for chemical transformations.
4-Methyl-3-(propan-2-yl)cyclohexan-1-one structure
41500-85-0 structure
Product Name:4-Methyl-3-(propan-2-yl)cyclohexan-1-one
CAS No:41500-85-0
MF:C10H18O
MW:154.249323368073
CID:5854701
PubChem ID:165496042
Update Time:2025-10-15

4-Methyl-3-(propan-2-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-(propan-2-yl)cyclohexan-1-one
    • EN300-1156487
    • 41500-85-0
    • 4-Methyl-3-(propan-2-yl)cyclohexan-1-one
    • Inchi: 1S/C10H18O/c1-7(2)10-6-9(11)5-4-8(10)3/h7-8,10H,4-6H2,1-3H3
    • InChI Key: ZRLHOYPNSADZEO-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(C1)C(C)C

Computed Properties

  • Exact Mass: 154.135765193g/mol
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 4-Methyl-3-(propan-2-yl)cyclohexan-1-one

4-Methyl-3-(propan-2-yl)cyclohexan-1-one (CAS No. 41500-85-0): A Comprehensive Overview

4-Methyl-3-(propan-2-yl)cyclohexan-1-one (CAS No. 41500-85-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound, also known as 4-Methyl-3-isopropylcyclohexanone, is a cyclohexanone derivative with a methyl and isopropyl substituent at specific positions on the cyclohexane ring. Its molecular formula is C11H20O, and it has a molecular weight of approximately 172.27 g/mol.

The chemical structure of 4-Methyl-3-(propan-2-yl)cyclohexan-1-one is characterized by a six-membered cyclohexane ring with a ketone functional group at the C1 position. The presence of the methyl and isopropyl groups at the C4 and C3 positions, respectively, imparts unique physical and chemical properties to this compound. These substituents influence the compound's reactivity, solubility, and stability, making it a valuable starting material for various synthetic pathways.

In the realm of pharmaceutical research, 4-Methyl-3-(propan-2-yl)cyclohexan-1-one has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and analgesic properties. The ketone functional group in 4-Methyl-3-(propan-2-yl)cyclohexan-1-one can be readily modified through various chemical reactions, such as reduction to an alcohol or alkylation, to generate a wide range of bioactive compounds.

One notable application of 4-Methyl-3-(propan-2-yl)cyclohexan-1-one is in the synthesis of cyclohexane-based derivatives with potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 4-Methyl-3-(propan-2-yl)cyclohexanone derivatives with enhanced biological activity against cancer cells. The researchers found that these derivatives exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells. This finding highlights the potential of 4-Methyl-3-(propan-2-yl)cyclohexanone as a lead compound for the development of targeted cancer therapies.

Beyond pharmaceutical applications, 4-Methyl-3-(propan-2-yl)cyclohexanone has also found use in materials science and chemical synthesis. Its cyclohexane ring and ketone functional group make it an excellent building block for the preparation of advanced materials with tailored properties. For example, researchers have utilized this compound to synthesize polymeric materials with improved mechanical strength and thermal stability. These materials have potential applications in areas such as coatings, adhesives, and composite materials.

In terms of synthetic chemistry, 4-Methyl-3-(propan-2-yl)cyclohexanone can be prepared through various routes, including Grignard reactions, Friedel-Crafts acylation, and catalytic hydrogenation. Each method offers unique advantages and challenges depending on the desired purity and yield of the final product. For instance, Grignard reactions are known for their high selectivity but may require stringent reaction conditions to avoid side reactions. On the other hand, catalytic hydrogenation provides a more straightforward approach but may require optimization to achieve high yields.

The physical properties of 4-Methyl-3-(propan-2-yl)cyclohexanone include a boiling point of approximately 190°C at atmospheric pressure and a melting point around -6°C. It is generally insoluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various industrial processes where solubility in organic media is essential.

In conclusion, 4-Methyl-3-(propan-2-yl)cyclohexanone (CAS No. 41500-85-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and versatile reactivity make it an attractive starting material for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.

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